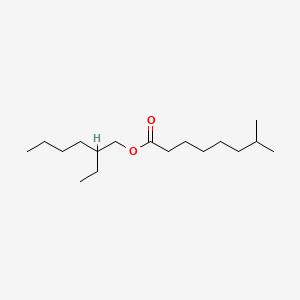

2-Ethylhexyl isononanoate

Descripción

Contextualizing 2-Ethylhexyl Isononanoate within Ester Chemistry Research

This compound, an ester of 2-ethylhexyl alcohol and isononanoic acid, is a significant compound within the broader field of ester chemistry. paulaschoice-eu.comtiiips.com Esters, which are characterized by a carboxyl group flanked by alkyl chains, are a major focus of research due to their versatile applications. cir-safety.org The research into this compound is often situated within the study of alkyl esters, a large family of compounds used extensively in the cosmetics and personal care industry. cir-safety.org

The primary function and research interest in this compound lies in its properties as an emollient. specialchem.comupichem.com Its branched-chain structure, deriving from both the 2-ethylhexyl alcohol and the isononanoic acid moieties, imparts a desirable light, non-greasy feel and good spreadability in formulations. paulaschoice-eu.comatamanchemicals.com This positions its research alongside other branched and linear esters used for similar purposes, such as cetyl 2-ethylhexanoate (B8288628) and 2-ethylhexyl stearate (B1226849). researchgate.net

From a synthesis perspective, the study of this compound falls under classical Fischer-type esterification and transesterification reactions. cir-safety.orgresearchgate.net Research in this area often compares different catalytic methods, including traditional acid catalysis and greener enzymatic routes, to optimize reaction yields and conditions. researchgate.net

Evolution of Research Trajectories for this compound

Initial research and application of this compound were primarily driven by the cosmetics industry's need for effective and sensorially pleasing emollients. specialchem.comatamanchemicals.com The focus was on its physical properties, such as its low viscosity and ability to reduce tackiness in formulations. atamanchemicals.com

More recently, research has evolved to include more sophisticated and sustainable synthesis methods. There is a growing interest in biocatalysis, utilizing enzymes like immobilized lipases to produce esters under milder conditions, which aligns with the principles of green chemistry. researchgate.net For instance, studies on similar esters like 2-ethylhexyl palmitate have explored ultrasound-assisted enzymatic synthesis to enhance conversion rates and reduce reaction times. researchgate.net

Another developing research trajectory involves the investigation of its potential in new applications beyond traditional cosmetics. For example, its properties as a stable, non-volatile ester suggest potential use in specialized industrial lubricants and as a carrier for fragrances. atamanchemicals.com Furthermore, there is ongoing research into the broader class of 2-ethylhexyl esters for applications in advanced materials, such as components for solar panels or in battery materials. atamanchemicals.com

Methodological Frameworks in this compound Studies

The study of this compound employs a range of established and advanced analytical and characterization techniques.

Synthesis and Purification: The most common synthesis route is the esterification of isononanoic acid with 2-ethylhexanol, often using an acid catalyst like sulfuric acid or p-toluenesulfonic acid under reflux conditions. atamanchemicals.com Purification is typically achieved through distillation or other separation techniques to remove unreacted starting materials and byproducts. atamanchemicals.com

Structural and Purity Analysis: A combination of analytical methods is used to confirm the structure and purity of the synthesized ester.

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for quantifying purity and identifying any residual reactants or byproducts. gcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to confirm the molecular structure, including the characteristic ester linkage. mdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR) helps to identify functional groups present in the molecule, notably the C=O stretch of the ester group. mdpi.com

Physicochemical Property Determination: Standard methods are used to determine key physical properties which are crucial for its application in various formulations. These include measuring its density, viscosity, boiling point, and solubility in different solvents. atamanchemicals.comechemi.com

Below is an interactive data table summarizing the typical analytical methods used in the study of this compound and related esters.

| Analytical Technique | Purpose | Typical Findings/Observations | References |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, identification of impurities (e.g., residual alcohol or acid). | Quantifies the percentage of the main ester and detects trace components. | gcms.cz |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of the ester. | Confirms the ester linkage and the structure of the alkyl chains. | mdpi.com |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Shows characteristic peaks for the ester C=O bond. | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Analysis of reactants and products. | Used in some methods for determining the presence of residual 2-ethylhexanol. | ijpar.com |

Identifying Knowledge Gaps and Emerging Research Questions concerning this compound

Despite its widespread use, there are several areas where further research on this compound is warranted.

Green Synthesis and Renewable Feedstocks: A significant knowledge gap exists in the development of fully sustainable production methods. While enzymatic synthesis is being explored, future research could focus on:

Sourcing the precursor molecules, isononanoic acid and 2-ethylhexanol, from renewable biological sources instead of petrochemicals. atamanchemicals.commdpi.com

Optimizing enzymatic reaction conditions specifically for this compound to achieve higher yields and shorter reaction times, making it commercially competitive with traditional chemical synthesis. researchgate.netresearchgate.net

Advanced Material Applications: The potential for this compound in high-performance applications is an emerging area of interest. atamanchemicals.com Research questions include:

Can its properties as a plasticizer be tailored for use in novel bioplastic formulations?

Could it serve as a specialized lubricant or reaction medium in advanced chemical processes? atamanchemicals.com

Comparative Performance Studies: While it is known for its light feel, more detailed quantitative studies could be conducted to compare its performance characteristics against a wider range of both traditional and novel emollients. This could involve more sophisticated sensory analysis and physical measurements to precisely map its properties.

Interaction with other ingredients: Further research could delve into the molecular interactions between this compound and other common cosmetic ingredients. Understanding how it affects the stability, solubility, and delivery of active ingredients could lead to more effective and innovative product formulations. upichem.com

The following table outlines some of the identified knowledge gaps and proposes future research directions.

| Knowledge Gap | Emerging Research Questions | Potential Impact |

| Sustainable Synthesis | Can isononanoic acid and 2-ethylhexanol be efficiently derived from biomass? How can enzymatic synthesis be optimized for industrial-scale production? | Reduced environmental footprint and alignment with green chemistry principles. |

| Advanced Applications | What are the performance characteristics of this compound as a biolubricant or a component in advanced materials? | Expansion into new, high-value markets beyond cosmetics. |

| Detailed Performance Metrics | How does its sensory profile and physical performance quantitatively compare to new generations of emollients? | More precise formulation design and product development. |

| Ingredient Interactions | How does it influence the phase behavior and stability of complex emulsions? Does it enhance the penetration of active ingredients? | Development of more stable and efficacious cosmetic and dermatological products. |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

71566-49-9 |

|---|---|

Fórmula molecular |

C17H34O2 |

Peso molecular |

270.5 g/mol |

Nombre IUPAC |

2-ethylhexyl 7-methyloctanoate |

InChI |

InChI=1S/C17H34O2/c1-5-7-12-16(6-2)14-19-17(18)13-10-8-9-11-15(3)4/h15-16H,5-14H2,1-4H3 |

Clave InChI |

NAGVKZOTMXGCCA-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC(=O)CCCCCC(C)C |

SMILES canónico |

CCCCC(CC)COC(=O)CCCCCC(C)C |

Otros números CAS |

71566-49-9 |

Descripción física |

Liquid |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Derivatization Studies of 2 Ethylhexyl Isononanoate

Novel Catalytic Systems for 2-Ethylhexyl Isononanoate Synthesis

The evolution of catalytic systems is central to modernizing the production of this compound. Innovations in heterogeneous, homogeneous, and biocatalytic approaches offer significant improvements in yield, selectivity, and sustainability over traditional methods.

Heterogeneous Catalysis in this compound Production

Heterogeneous catalysts offer advantages in terms of separation, reusability, and potential for continuous processes. In the synthesis of isononanoic acid, a precursor to this compound, heterogeneous catalysts like alumina (B75360) are used for the gas-phase dehydration of 2-ethylhexanol to form octene isomers. google.comgoogle.com This reaction is a critical step in producing the isononanoic acid feedstock from a propylene-based route. google.com For the subsequent esterification, solid acid catalysts are explored to replace traditional liquid acids. For instance, in the production of a similar ester, dioctyl phthalate (B1215562), solid superacidic catalysts have been investigated. acs.org Catalysts such as zinc oxide (ZnO) and titanium dioxide (TiO₂) are noted for improving conversion rates and product purity in related processes while avoiding issues associated with metal salt catalysts. The use of heterogeneous catalysts like zeolites can also reduce side reactions compared to their homogeneous counterparts.

Homogeneous Catalysis for Optimized this compound Yields

Homogeneous catalysts, while often requiring more complex purification steps, are highly effective in esterification reactions. Traditional Brønsted acids like sulfuric acid and paratoluene sulfonic acid, as well as Lewis acids such as organometallic tin and titanium compounds, are common esterification catalysts. google.comgoogle.com Research into more novel homogeneous systems includes the use of organometallic compounds and ionic liquids. For example, rhodium and cobalt compounds, such as rhodium isononanoate and rhodium 2-ethylhexanoate (B8288628), serve as catalyst precursors in the hydroformylation step to produce isononanal, a direct precursor to isononanoic acid. google.comgoogle.com

A notable advancement is the use of Brønsted acidic ionic liquids (BAILs), which function as effective and reusable catalysts. researchgate.net These ionic liquids can provide high yields under mild conditions. For instance, the esterification of lactic acid with 2-ethylhexanol using a BAIL catalyst achieved a 96–97% yield at a relatively low temperature of 60°C. mdpi.com The use of zinc(II) salts as catalysts for the esterification of pelargonic acid with 2-ethylhexyl alcohol has also been explored, demonstrating a system where the catalyst can be recovered and recycled. acs.org Research has also been conducted on the methoxycarbonylation of diisobutene using homogeneous cobalt-based catalytic systems to produce methyl isononanoate, which can then be converted to isononanoic acid. researchgate.net

Biocatalytic Approaches to Esterification for this compound

Biocatalysis, primarily using lipases, represents a significant advancement in the green synthesis of esters. scielo.br These enzymatic methods operate under mild conditions, leading to high product purity and reduced waste. researchgate.net The immobilized lipase (B570770) from Candida antarctica, commercially known as Novozym® 435, is a widely studied and effective biocatalyst for producing various 2-ethylhexyl esters. nih.govum.esnih.govmdpi.com It is recognized for its stability in non-aqueous systems and at elevated temperatures. nih.gov

In the enzymatic synthesis of the related 2-ethylhexyl palmitate, high conversion rates (over 85%) have been achieved in under an hour using Novozym® 435 and Novozym® 40086 in a solvent-free system. researchgate.netum.es For the synthesis of 2-ethylhexyl 2-methylhexanoate, Novozym® 435 has proven effective, achieving conversions of 97% at 70°C and 99% at 80°C in a solvent-free medium, with the addition of excess alcohol to compensate for evaporation. nih.gov Continuous production has also been demonstrated, such as in the synthesis of 2-ethylhexyl oleate (B1233923) in a fluidized bed reactor using immobilized Candida antarctica lipase, which showed high operational stability. acs.org

Table 1: Comparison of Biocatalysts for 2-Ethylhexyl Ester Synthesis

| Ester Product | Biocatalyst | Key Reaction Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|

| 2-Ethylhexyl Palmitate | Novozym® 435 | 70°C, 10.5 wt% enzyme, 1:5.5 acid:alcohol ratio, 6h | 93% | scielo.br |

| 2-Ethylhexyl Palmitate | Lipozyme RM IM | 70°C, 10 wt% enzyme, 1:3 acid:alcohol ratio, 6h | 95.22% | scielo.br |

| 2-Ethylhexyl Palmitate | Novozym® 435 | 45 min reaction time | 98% | um.es |

| 2-Ethylhexyl Stearate (B1226849) | Novozym® 40086 | Open-air reactor, >1h | >85% | um.es |

| 2-Ethylhexyl 2-Methylhexanoate | Novozym® 435 | 70°C, 10% molar excess of alcohol | 97% | nih.gov |

| 2-Ethylhexyl Oleate | Immobilized C. antarctica lipase | Fluidized bed reactor, 12h space time | 48.24% | acs.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. Key areas of focus include developing solvent-free reaction conditions and creating more energy-efficient synthetic pathways.

Solvent-Free Synthesis of this compound

Solvent-free synthesis is a core principle of green chemistry that reduces waste and eliminates the need for potentially hazardous organic solvents. researchgate.net Biocatalytic methods are particularly well-suited for solvent-free conditions. nih.gov The enzymatic synthesis of various 2-ethylhexyl esters, such as palmitate, stearate, and oleate, has been successfully demonstrated in solvent-free systems. researchgate.netnih.govum.esacs.org For example, high conversions for 2-ethylhexyl palmitate and stearate were achieved using Novozym® 435 and Novozym® 40086 without any solvent. um.es Similarly, the synthesis of 2-ethylhexyl 2-methylhexanoate was effectively carried out in a solvent-free medium using Novozym® 435. nih.gov

In these systems, the molar ratio of the reactants is a critical parameter, as it dictates the polarity and physical properties of the reaction medium itself. rsc.org The removal of byproducts, such as water, becomes crucial to drive the reaction equilibrium towards the product. Techniques like operating under vacuum or with nitrogen bubbling are employed to facilitate water removal and improve yields. um.es

Energy-Efficient Pathways for this compound Production

Developing energy-efficient synthetic routes is crucial for reducing both the cost and environmental footprint of chemical production. numberanalytics.com Process intensification techniques, such as using microwave irradiation or ultrasound, can significantly enhance reaction efficiency and lower energy consumption. numberanalytics.com

Ultrasound-assisted synthesis has been shown to accelerate enzymatic esterification, enhancing mass transfer and reducing reaction times. scielo.brscielo.br For the synthesis of 2-ethylhexyl stearate, ultrasound assistance reduced the reaction time from 7 hours (conventional stirring) to 3 hours. researchgate.net In the case of 2-ethylhexyl palmitate, ultrasound-assisted enzymatic synthesis with Fermase CALB 10000 achieved a 96.56% conversion in just 120 minutes. scielo.brscielo.br This represents a significant time reduction compared to the 6 hours required in conventional mechanically stirred systems. scielo.br

Microwave-assisted synthesis is another energy-efficient technique. It offers rapid heating, which can dramatically shorten reaction times and improve yields. researchgate.net Microwave irradiation has been successfully used to improve the enzymatic synthesis of 2-ethylhexyl palmitate, achieving a 99% conversion in about 3 hours. researchgate.net This method can be significantly more energy-efficient, potentially saving up to 99% of the processing time compared to other methods. researchgate.net Additionally, novel electrified approaches, such as Joule-heated interfacial catalysis, are being developed to provide precise, localized heating at catalytic sites, minimizing energy loss and enhancing reaction efficiency. nih.gov

Table 2: Effect of Energy-Efficient Technologies on 2-Ethylhexyl Ester Synthesis

| Ester Product | Technology | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| 2-Ethylhexyl Palmitate | Ultrasound | Fermase CALB 10000 | Achieved 96.56% conversion in 120 minutes. scielo.brscielo.br | scielo.brscielo.br |

| 2-Ethylhexyl Stearate | Ultrasound | Fermase CALB 10000 | Reaction time reduced from 7 hours to 3 hours compared to mechanical stirring. researchgate.net | researchgate.net |

| 2-Ethylhexyl Palmitate | Microwave | Immobilized lipase QLM | Achieved 99% conversion in ~3 hours. researchgate.net | researchgate.net |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Ethylhexanol |

| Isononanoic Acid |

| Sulfuric Acid |

| p-Toluenesulfonic Acid |

| Alumina |

| Zinc Oxide |

| Titanium Dioxide |

| Rhodium Isononanoate |

| Rhodium 2-Ethylhexanoate |

| Cobalt Isononanoate |

| Isononanal |

| Methyl Isononanoate |

| Diisobutene |

| 2-Ethylhexyl Palmitate |

| Palmitic Acid |

| 2-Ethylhexyl Stearate |

| Stearic Acid |

| 2-Ethylhexyl Oleate |

| Oleic Acid |

| 2-Ethylhexyl 2-Methylhexanoate |

| 2-Methylhexanoic Acid |

| 2-Ethylhexyl Ferulate |

| Ferulic Acid |

| Dioctyl Phthalate |

| Pelargonic Acid |

| Lactic Acid |

| Novozym® 435 |

| Novozym® 40086 |

| Lipozyme RM IM |

| Fermase CALB 10000 |

| Zeolites |

| Carbon Monoxide |

| Hydrogen |

| Water |

Waste Minimization Strategies in this compound Manufacturing Research

Research into the manufacturing of this compound has placed increasing emphasis on waste minimization and the adoption of green chemistry principles. Traditional synthesis, while effective, often involves conditions and materials that generate significant waste streams. Modern strategies focus on improving efficiency and reducing environmental impact.

Key waste minimization approaches include:

Catalyst Optimization and Recycling: Conventional synthesis often employs homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. atamanchemicals.com These catalysts are effective but can lead to corrosive waste and complex purification steps. Research is directed towards heterogeneous solid acid catalysts, which can be easily separated from the reaction mixture and recycled, thereby minimizing acid waste.

Enzymatic Synthesis: A significant advancement in green manufacturing is the use of biocatalysts, particularly lipases, for esterification. researchgate.netnih.gov Enzymatic routes offer several advantages over traditional chemical methods, including high selectivity, operation under mild conditions (lower temperature and pressure), and the generation of fewer byproducts, which simplifies purification. researchgate.netresearchgate.net The use of immobilized enzymes, such as Candida antarctica lipase B (often commercialized as Novozym 435), allows for easy catalyst recovery and reuse over multiple batches, further reducing waste and operational costs. researchgate.netresearchgate.net

Solvent-Free Systems: The development of solvent-free reaction systems is a cornerstone of waste reduction. researchgate.net Performing the esterification in a solvent-free medium, where one of the reactants (e.g., an excess of 2-ethylhexanol) acts as the solvent, eliminates the need for organic solvents that contribute to volatile organic compound (VOC) emissions and liquid waste. researchgate.net

Process Intensification: Techniques like ultrasonic or microwave irradiation are being explored to enhance reaction rates. researchgate.net Ultrasound, for instance, has been shown to significantly reduce reaction times for the synthesis of similar esters, leading to lower energy consumption and increased throughput, which indirectly minimizes waste per unit of product. researchgate.netresearchgate.net

| Strategy | Conventional Method (Acid Catalysis) | Advanced Method (Enzymatic Catalysis) |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid atamanchemicals.com | Immobilized lipase (e.g., Novozym 435) researchgate.netresearchgate.net |

| Temperature | High (e.g., 130-200°C) researchgate.net | Mild (e.g., 40-70°C) researchgate.netresearchgate.net |

| Pressure | Often atmospheric or reduced pressure researchgate.net | Atmospheric |

| Solvent | Sometimes uses organic solvents | Often solvent-free researchgate.net |

| Byproducts/Waste | Acidic wastewater, catalyst residues, side products from high heat | Minimal byproducts, biodegradable enzyme catalyst |

| Energy Consumption | High | Low |

| Catalyst Reusability | Difficult; often neutralized post-reaction | High; enzyme can be filtered and reused for multiple cycles researchgate.net |

Mechanistic Investigations of this compound Formation Reactions

The primary industrial method for synthesizing this compound is through the direct esterification of isononanoic acid with 2-ethylhexanol. specialchem.comspecialchem.com This reaction is a classic example of Fischer-Speier esterification, which proceeds via a nucleophilic acyl substitution mechanism, typically catalyzed by a strong acid. cir-safety.org

The mechanism involves several key equilibrium steps:

Protonation of the Carbonyl Oxygen: The catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of isononanoic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The alcohol (2-ethylhexanol) acts as a nucleophile, with one of its lone pairs of electrons on the oxygen atom attacking the now highly electrophilic carbonyl carbon of the protonated acid.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate (an oxonium ion). This intermediate contains both the original acid and alcohol moieties.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The resulting protonated ester is deprotonated (typically by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final product, this compound, and regenerate the acid catalyst.

Since all steps are reversible, the reaction is driven to completion by removing water as it forms, typically through azeotropic distillation or by using a large excess of one of the reactants.

| Step # | Mechanistic Step | Description |

| 1 | Protonation | The carbonyl oxygen of isononanoic acid is protonated by the acid catalyst. |

| 2 | Nucleophilic Attack | The hydroxyl oxygen of 2-ethylhexanol attacks the carbonyl carbon of the protonated acid. |

| 3 | Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed, containing a positively charged oxonium ion. |

| 4 | Proton Transfer | A proton is transferred from the attacking alcohol's oxygen to one of the original acid's hydroxyl groups. |

| 5 | Leaving Group Elimination | The intermediate collapses, eliminating a molecule of water (a good leaving group). |

| 6 | Deprotonation | The protonated ester loses a proton to regenerate the catalyst and form the final ester product. |

Derivatization and Functionalization Strategies for this compound

While this compound is primarily valued for its stability and emollient properties, its ester functional group and alkyl chains offer potential sites for chemical modification. upichem.com Derivatization is not common for its end-use applications but is chemically feasible. The most direct functionalization strategies involve reactions at the ester linkage.

Hydrolysis: As an ester, this compound can undergo hydrolysis, which is the reverse of the esterification reaction. This involves cleaving the ester bond in the presence of water and a catalyst (either acid or base) to yield the parent molecules: isononanoic acid and 2-ethylhexanol. Base-catalyzed hydrolysis (saponification) is irreversible and produces the salt of the carboxylic acid.

Transesterification: This reaction involves the exchange of the alcohol or acid moiety of the ester. cir-safety.org

Alcoholysis: Reacting this compound with a different alcohol (e.g., methanol (B129727) or glycerol) in the presence of a catalyst would displace the 2-ethylhexanol and form a new isononanoate ester. This can be used to produce other isononanoate esters with different physical properties.

Acidolysis: Reaction with a different carboxylic acid can exchange the isononanoate group, although this is generally less common than alcoholysis.

Functionalization of the Alkyl Chains: The saturated alkyl chains of both the acid and alcohol moieties are generally unreactive. However, advanced synthetic methods could potentially introduce functionality. C-H activation or amination, for example, are modern techniques used to functionalize unactivated C-H bonds in complex molecules, though their application to a simple emollient like this compound is not a common area of research. nih.gov

Analogy to Unsaturated Esters: In related fields, esters derived from unsaturated fatty acids (like oleic acid) are commonly functionalized at the double bond. researchgate.netresearchgate.net Reactions such as epoxidation followed by ring-opening with various nucleophiles are used to create new poly-functionalized ester derivatives. researchgate.netresearchgate.net While this compound is saturated, these strategies highlight a general approach to modifying ester backbones when reactive sites are available.

| Reaction Type | Reagents | Potential Products | Purpose/Outcome |

| Hydrolysis (Acid-Catalyzed) | Water, Strong Acid (e.g., H₂SO₄) | Isononanoic acid, 2-Ethylhexanol | Reversion to starting materials. |

| Hydrolysis (Base-Catalyzed Saponification) | Strong Base (e.g., NaOH), Water | Salt of isononanoic acid (e.g., Sodium isononanoate), 2-Ethylhexanol | Formation of a carboxylate salt. |

| Transesterification (Alcoholysis) | Different Alcohol (e.g., Methanol), Acid/Base Catalyst | Methyl isononanoate, 2-Ethylhexanol | Creation of a new, different ester. |

Sophisticated Analytical Characterization Techniques for 2 Ethylhexyl Isononanoate

Advanced Chromatographic Methods for 2-Ethylhexyl Isononanoate Analysis

Chromatography is a cornerstone for the separation and analysis of this compound from complex mixtures and for the determination of its purity. Modern chromatographic methods offer high resolution and sensitivity, enabling the detection of trace-level impurities and the separation of structurally similar compounds.

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. drawellanalytical.com This method combines the exceptional separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. The volatile components, including this compound and any impurities, are separated as they travel through a capillary column (e.g., a ZB-5MS or DB5-MS column) based on their boiling points and interactions with the column's stationary phase. researchgate.netmdpi.com Helium is commonly used as the carrier gas. mdpi.com

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value/Setting |

| GC System | Agilent 7890B or similar |

| Column | ZB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium, 1.5 mL/min constant flow |

| Injector Mode | Pulsed Splitless |

| Injector Temp. | 290 °C |

| Oven Program | 50 °C (1.5 min), ramp 10 °C/min to 310 °C (hold 10 min) |

| MS System | High-Resolution TOF or Orbitrap MS |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 45–650 amu |

This table presents a hypothetical set of parameters based on typical methods for similar compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally sensitive compounds, and it serves as a valuable alternative or complementary method to GC-MS for analyzing esters. mdpi.comscispace.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity determination.

In this approach, the sample is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs on a non-polar stationary phase, such as a C18 or a Phenyl-bonded column. mdpi.comscispace.com A polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, is used to elute the components. mdpi.com Isocratic elution (constant mobile phase composition) or gradient elution (varied composition) can be used to achieve optimal separation of impurities from the main this compound peak. mdpi.comscispace.com

Detection is commonly achieved using a UV detector, as the ester functional group exhibits some absorbance at low wavelengths, or more universally with a Photodiode Array (PDA) detector, which provides spectral information across a range of wavelengths. mdpi.com Purity is assessed by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Example HPLC Method for Purity Analysis of this compound

| Parameter | Value/Setting |

| HPLC System | Waters 1515 or similar |

| Column | Fortis Phenyl (150 mm x 2.1 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water (e.g., 85:15 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | PDA or UV Detector (e.g., at 210 nm) |

| Column Temp. | 25 °C (Room Temperature) |

This table outlines a potential HPLC method adapted from analyses of similar ester compounds. mdpi.com

This compound possesses a chiral center at the 2-ethylhexyl moiety, meaning it can exist as a pair of non-superimposable mirror images called enantiomers (R- and S-enantiomers). Since enantiomers have identical physical properties in a non-chiral environment, their separation, known as chiral resolution, requires a specialized chiral environment. libretexts.org

HPLC using a Chiral Stationary Phase (CSP) is the most common and effective method for the analytical separation of enantiomers. chiralpedia.comwvu.edu The stationary phase itself is enantiomerically pure, leading to differential interactions (e.g., via hydrogen bonding, dipole-dipole interactions, or steric hindrance) with the two enantiomers of the analyte. This differential interaction results in different retention times for the R- and S-enantiomers, allowing for their separation and quantification.

A recent study on the structurally related compound 2,4-D ethylhexyl ester successfully achieved baseline separation of its enantiomers using a superchiral R-AD column. nih.gov This type of column, based on amylose (B160209) derivatives, would be a prime candidate for separating the enantiomers of this compound. The mobile phase typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol). The separated enantiomers can be detected by a UV or PDA detector and quantified to determine the enantiomeric excess (ee) of the mixture.

Spectroscopic Investigations of this compound Structure

Spectroscopic techniques are indispensable for the elucidation and confirmation of the molecular structure of this compound. These methods probe the interactions of molecules with electromagnetic radiation to provide detailed information about atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. cymitquimica.comyoutube.com By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule. nih.govlibretexts.org

¹H NMR: A proton (¹H) NMR spectrum of this compound would show distinct signals for each unique hydrogen environment. The chemical shift (δ) of each signal indicates its electronic environment, the integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: A carbon-13 (¹³C) NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon of the ester group would be particularly characteristic, appearing far downfield.

Together, 1D (¹H, ¹³C) and 2D NMR experiments (like COSY and HSQC) can be used to piece together the entire molecular structure, confirming the connectivity of the isononanoyl and 2-ethylhexyl chains.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ester Carbonyl (C=O) | - | ~174 |

| Methylene (O-C H₂) | ~4.0-4.1 | ~67 |

| Methine (-C H(CH₂)-) | ~1.5-1.6 | ~39 |

| Methylene (-C H₂-) groups | ~1.2-1.4 | ~23-30 |

| Methyl (-C H₃) groups | ~0.8-0.9 | ~11-14 |

Note: These are approximate chemical shift ranges based on general NMR principles and data for similar esters. Actual values may vary.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular "fingerprint," allowing for the identification of functional groups present in a molecule. edinst.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). illinois.edu For this compound, the most prominent and diagnostic absorption band would be the strong C=O (carbonyl) stretch of the ester group, typically appearing around 1730-1750 cm⁻¹. Other key absorptions include the C-O stretches and the C-H stretches of the aliphatic chains. researchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). illinois.edu While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, the non-polar C-C and C-H bonds in the alkyl chains of this compound would produce strong signals in the Raman spectrum. The C=O stretch is also observable in Raman, though it is typically weaker than in the IR spectrum. The complementary nature of these techniques provides a more complete vibrational profile of the molecule. edinst.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

| C-H (Alkyl) | Stretching | 2850-2960 | Strong |

| C=O (Ester) | Stretching | 1730-1750 | Medium-Weak |

| C-O (Ester) | Stretching | 1150-1250 | Medium |

| C-H (Alkyl) | Bending | 1375-1465 | Medium |

Mass Spectrometry (MS) Fragmentation Pathways of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. rsc.org When this compound (systematic name: 2-ethylhexyl 3,5,5-trimethylhexanoate nih.govnih.gov) is subjected to ionization in a mass spectrometer, typically by electron impact (EI), the resulting molecular ion (M+) is prone to fragmentation. iitd.ac.in The fragmentation pattern is characteristic of the molecule's structure and provides valuable data for its identification.

The fragmentation of esters like this compound is governed by established chemical principles, including cleavage of bonds adjacent to the carbonyl group (C=O) and rearrangements. libretexts.org The most common fragmentation pathways include:

Alpha-Cleavage: This involves the breaking of the C-O bond or C-C bond adjacent to the carbonyl group. For this compound, this can result in the loss of the alkoxy group (-OR) or parts of the acyl chain. libretexts.org

Loss of the 2-ethylhexyloxy radical ([M-129]+) leads to the formation of the 3,5,5-trimethylhexanoyl cation at m/z 141.

Cleavage can also result in the formation of a protonated 2-ethylhexene ion at m/z 112 or a 2-ethylhexyl cation at m/z 113.

McLafferty Rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain containing a gamma-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. In the case of the 2-ethylhexyl portion, this can lead to the formation of a protonated isononanoic acid fragment ion.

Alkane Fragmentation: The long alkyl chains in both the ester and acid moieties of the molecule can undergo fragmentation, typically resulting in a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

The resulting mass spectrum is a unique fingerprint of the compound. While the molecular ion peak at m/z 270.5 may be observed, it is often of low intensity for long-chain esters due to the ease of fragmentation. nih.govlibretexts.org The most abundant peak in the spectrum is known as the base peak. iitd.ac.in The precise fragmentation pattern and the relative intensities of the fragment ions are used to confirm the structure of this compound.

Table 1: Predicted Mass Spectrometry Fragments of this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Fragmentation Pathway |

| 270 | [C₁₇H₃₄O₂]⁺ | Molecular Ion (M⁺) |

| 141 | [C₉H₁₇O]⁺ | Acylium ion from cleavage of the C-O ester bond |

| 129 | [C₈H₁₇O]⁺ | 2-ethylhexyloxy cation |

| 113 | [C₈H₁₇]⁺ | 2-ethylhexyl cation |

| 112 | [C₈H₁₆]⁺ | 2-ethylhexene from McLafferty rearrangement |

| 85 | [C₅H₉O]⁺ | Fragment from the acyl chain |

| 57 | [C₄H₉]⁺ | tert-Butyl cation from the acyl chain |

This table is based on general fragmentation principles for esters and the specific structure of 2-ethylhexyl 3,5,5-trimethylhexanoate.

Hyphenated Techniques in this compound Characterization

Hyphenated analytical techniques, which couple a separation method with a detection method online, are indispensable for the characterization of this compound, particularly in complex sample matrices. ajrconline.orgrjpn.org These methods enhance analytical performance by improving resolution, sensitivity, and specificity. asiapharmaceutics.info

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net In this technique, the sample mixture is first injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interaction with the stationary phase of the GC column. nih.gov As each separated component, including this compound, elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. rsc.org The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of the compound. researchgate.netnih.gov GC-MS has been widely applied for the analysis of substances from food contact materials and fish oil, which may contain various esters. nih.govjournalbji.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. ajrconline.org LC is particularly suited for less volatile or thermally labile compounds. asiapharmaceutics.info For this compound, reverse-phase LC could be employed, where separation is based on the compound's hydrophobicity. londonmet.ac.uk The eluent from the LC column is introduced into the MS, often using interfaces like electrospray ionization (ESI), which generates ions from the liquid phase. nih.gov LC-MS is frequently used for analyzing cosmetic formulations and identifying non-volatile migrants from plastics, where it can detect and identify compounds like this compound in the presence of many other ingredients. nih.govnih.govdtu.dk

The primary advantage of these hyphenated techniques is their ability to provide both qualitative and quantitative information simultaneously. rjpn.org They can separate this compound from interfering matrix components and provide a characteristic mass spectrum for unambiguous identification, even at trace levels. ajrconline.orgasiapharmaceutics.info

Development and Validation of Quantitative Analytical Methods for this compound in Complex Matrices

The development and validation of quantitative analytical methods are crucial to ensure that measurements of this compound in complex matrices like cosmetics or food packaging are reliable, accurate, and reproducible. researchgate.netnpra.gov.my The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose. europa.eu This process is guided by international guidelines, such as those from the International Conference on Harmonisation (ICH). npra.gov.myeuropa.eu

Method Development The development of a quantitative method typically begins with the selection of an appropriate analytical technique, most commonly GC-MS or LC-MS, due to their specificity and sensitivity. nih.govnih.gov Key steps include:

Sample Preparation: This is a critical step to isolate this compound from the complex matrix and minimize interference. gcms.cz Techniques like liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are often employed. researchgate.netnih.govnih.gov For instance, LLE with a solvent like methyl tert-butyl ether can be effective for cosmetic matrices. nih.gov

Chromatographic Conditions: For GC-MS, optimization involves selecting the appropriate column (e.g., a 5% phenyl methyl siloxane stationary phase), temperature program, and carrier gas flow rate to achieve good separation from other components. nih.govresearchgate.net For LC-MS, the mobile phase composition, gradient, column type (e.g., C18), and flow rate are optimized. londonmet.ac.uk

Mass Spectrometer Settings: In MS, parameters are set for either full-scan analysis for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantitative accuracy. nih.govunipi.it In SIM mode, the instrument monitors only specific fragment ions characteristic of this compound, which increases the signal-to-noise ratio. nih.gov

Method Validation Once the method is developed, it undergoes rigorous validation by assessing several performance characteristics: researchgate.neteuropa.eu

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix. europa.eu

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. europa.eu This is determined by analyzing a series of standards over a specified concentration range (e.g., 0.1-10 µg/mL). nih.gov The relationship is typically evaluated by the coefficient of determination (r²), which should ideally be >0.99. nih.gov

Accuracy: This expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. europa.eu It is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. Recoveries are typically expected to be within a range of 80-120%. nih.goveuropa.eu

Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). europa.eu It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu An RSD of <15-20% is often considered acceptable. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. europa.eu The LOQ is often determined as the concentration that yields a signal-to-noise ratio of 10. nih.gov

Table 2: Typical Validation Parameters and Acceptance Criteria for a Quantitative Method

| Validation Parameter | Typical Acceptance Criteria | Reference |

| Linearity (r²) | ≥ 0.99 | nih.gov |

| Accuracy (% Recovery) | 80 - 120% | nih.goveuropa.eu |

| Precision (RSD) | ≤ 20% | nih.gov |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | nih.gov |

| Specificity | No interference at the analyte's retention time | europa.eu |

This table presents common criteria based on international guidelines and published methods for similar analytes.

Environmental Fate and Biogeochemical Cycling Research of 2 Ethylhexyl Isononanoate

Biodegradation Pathways and Kinetics of 2-Ethylhexyl Isononanoate

Biodegradation is a key process in the environmental breakdown of organic compounds like this compound. This process is mediated by microorganisms that utilize the chemical as a source of carbon and energy. The general pathway for the biodegradation of esters, including branched-chain varieties, begins with the hydrolysis of the ester linkage. lyellcollection.org

In aqueous environments, microbial communities are the primary drivers of the biodegradation of this compound. The initial and most crucial step is the de-esterification of the molecule. lyellcollection.org This process, which occurs under both aerobic and anaerobic conditions, involves the cleavage of the ester bond to yield 2-ethylhexanol and isononanoic acid. lyellcollection.orgindustrialchemicals.gov.auatamanchemicals.com

Following this initial hydrolysis, the resulting products undergo further degradation. The free fatty acid, isononanoic acid, is likely metabolized through a process known as β-oxidation, where two-carbon units are sequentially removed. lyellcollection.org The alcohol, 2-ethylhexanol, is also readily biodegraded by various microorganisms. atamanchemicals.com Studies on structurally similar compounds, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), have identified bacterial strains like Mycobacterium and Rhodococcus as effective degraders, suggesting that similar microbial genera may be involved in the breakdown of this compound. ifremer.frmdpi.comnih.gov The low water solubility of this compound can be a limiting factor for its bioavailability to microbial communities. ifremer.fr

The microbial degradation of this compound is facilitated by specific enzymes. The key enzymes responsible for the initial cleavage of the ester bond are esterases, particularly lipases. lyellcollection.orgatamanchemicals.com These enzymes are ubiquitous in microorganisms and catalyze the hydrolysis reaction. lyellcollection.org

The enzymatic hydrolysis of this compound results in the formation of 2-ethylhexanol and isononanoic acid. industrialchemicals.gov.auatamanchemicals.comeuropa.eu This enzymatic process is not only relevant in environmental contexts like soil and water but also within organisms, where esterases in the gastrointestinal tract can hydrolyze ingested esters. atamanchemicals.com

Table 1: Products of Enzymatic Hydrolysis of this compound

| Initial Compound | Enzyme Class | Primary Products |

| This compound | Esterases (e.g., Lipases) | 2-Ethylhexanol |

| Isononanoic Acid |

The rate and extent of the biodegradation of this compound in soil and water are influenced by a complex interplay of microbial, environmental, and chemical factors.

Microbial Factors : The presence of a diverse and abundant microbial population with the necessary catabolic enzymes is crucial. miljodirektoratet.noijpab.com The source of the inoculum and the acclimatization period, or lag phase, for the microorganisms to adapt and produce the required enzymes can significantly affect degradation rates. miljodirektoratet.no

Environmental Factors : Key environmental parameters that control microbial activity include temperature, pH, oxygen availability, and moisture content. miljodirektoratet.noijpab.comjmb.or.kr Most biological degradation processes occur faster at higher temperatures and near-neutral pH. miljodirektoratet.nojmb.or.kr The presence of oxygen determines whether aerobic or anaerobic pathways are utilized, which can result in different end products. miljodirektoratet.no

Chemical and Physical Factors : The chemical structure of this compound itself plays a role. Its branched structure may confer greater resistance to microbial attack compared to linear esters. ifremer.fr Bioavailability, which is affected by its low water solubility and high partition coefficient, can be a rate-limiting step for degradation. ifremer.frmiljodirektoratet.no The availability of essential nutrients like nitrogen and phosphorus is also necessary to support microbial growth. miljodirektoratet.no

Table 2: Factors Affecting the Biodegradability of this compound

| Factor Category | Specific Factor | Effect on Biodegradation Rate |

| Microbial | Microbial Population Density | Higher density generally increases the rate. miljodirektoratet.noijpab.com |

| Microbial Diversity | A diverse community is more likely to possess the necessary enzymes. miljodirektoratet.no | |

| Acclimatization | A lag phase may occur while microbes adapt to the substrate. miljodirektoratet.no | |

| Environmental | Temperature | Rates generally increase with temperature up to an optimum. miljodirektoratet.nojmb.or.krresearchgate.net |

| pH | Optimal degradation typically occurs near neutral pH. mdpi.comijpab.comjmb.or.kr | |

| Oxygen | Aerobic degradation is often faster than anaerobic degradation. miljodirektoratet.no | |

| Moisture (in soil) | Affects microbial activity and substrate transport; optimal levels exist. jmb.or.kr | |

| Nutrients (N, P) | Essential for microbial growth; limitation can slow degradation. miljodirektoratet.no | |

| Chemical | Bioavailability | Low water solubility can limit access by microorganisms. ifremer.frmiljodirektoratet.no |

| Molecular Structure | Branched chains can be more recalcitrant than straight chains. ifremer.fr | |

| Concentration | High concentrations can be inhibitory or toxic to microorganisms. mdpi.comnih.gov |

Abiotic Degradation Mechanisms of this compound

In addition to biodegradation, this compound can be broken down by non-biological processes, primarily photolysis and hydrolysis. These abiotic mechanisms can be significant, particularly in certain environmental compartments.

For structurally related compounds like di-(2-ethylhexyl) phthalate (DEHP), photocatalytic degradation using titanium dioxide (TiO₂) has been shown to be effective, with the primary degradation mechanism being the scission of the ethylhexyl or ester chains. researchgate.net It is plausible that direct environmental photolysis could contribute to the transformation of this compound, particularly in sunlit surface waters or on surfaces, by breaking down the ester linkage or the alkyl chains.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For esters like this compound, this results in the formation of the parent alcohol and carboxylic acid. The rate of this reaction is highly dependent on pH and the molecular structure of the ester. aston-chemicals.com

The hydrolytic stability of an ester is significantly influenced by steric hindrance around the ester bond. aston-chemicals.com this compound is a branched-chain ester, with branching on both the alcohol (2-ethylhexyl) and the acid (isononanoic) components. This steric bulk is expected to hinder the approach of water molecules, making it more resistant to hydrolysis compared to linear esters under neutral pH conditions. aston-chemicals.com

However, the rate of hydrolysis increases significantly under acidic (pH < 5) or basic (pH > 10) conditions. aston-chemicals.com Furthermore, the polarity of the molecule affects its interaction with water. The long carbon chains in this compound give it a low polarity, which reduces its water solubility and, consequently, its susceptibility to hydrolysis in aqueous environments. aston-chemicals.com

Table 3: Factors Affecting the Hydrolytic Stability of this compound

| Factor | Condition | Impact on Hydrolytic Stability |

| pH | Acidic (pH < 5) | Decreased stability (faster hydrolysis) aston-chemicals.com |

| Neutral (pH ~7) | Relatively high stability aston-chemicals.com | |

| Basic (pH > 10) | Decreased stability (faster hydrolysis) aston-chemicals.com | |

| Molecular Structure | Steric Hindrance | High (due to branched chains), increasing stability aston-chemicals.com |

| Polarity | Low (due to long alkyl chains), increasing stability in water aston-chemicals.com |

Oxidative Degradation Processes of this compound

The degradation of this compound in the environment is expected to occur through several pathways, with oxidative processes playing a significant role. While specific studies on the oxidative degradation of this compound are not extensively detailed in the public literature, inferences can be drawn from research on structurally similar esters, such as phthalates and other fatty acid esters.

Abiotic degradation, particularly through oxidation, is a key transformation process. In aquatic environments, indirect photolysis via reaction with photochemically produced hydroxyl radicals (•OH) is a probable degradation pathway. For instance, the related compound di(2-ethylhexyl) adipate (B1204190) (DEHA) is known to degrade in the atmosphere by reacting with hydroxyl radicals, with an estimated half-life of 16 hours. epa.gov Similarly, the degradation of di(2-ethylhexyl) phthalate (DEHP) in aqueous solutions is significantly enhanced by advanced oxidation processes like UV/H₂O₂, which generate highly reactive hydroxyl radicals. researchgate.net This suggests that this compound would also be susceptible to such photo-oxidative degradation.

Thermal degradation and oxidation can also occur, particularly during industrial processes or in specific environmental conditions. Studies on the thermal behavior of 2-ethylhexyl esters used as vehicles in inks show that at high temperatures, these molecules can decompose and oxidize. elsevier.es The primary decomposition products often include aldehydes (like pentanal, hexanal, and nonanal) and 2-ethyl-1-hexanol, indicating that the ester bond and the alkyl chains are susceptible to oxidative cleavage. elsevier.es While these conditions are more extreme than typical environmental settings, they reveal the potential pathways for oxidative breakdown.

In soil and sediment, both abiotic and biotic oxidative processes contribute to degradation. The presence of minerals and organic matter can catalyze oxidative reactions. Microorganisms also play a crucial role by producing enzymes that facilitate the oxidative breakdown of organic compounds. nih.gov The initial step in the biodegradation of esters like this compound is typically hydrolysis to the parent alcohol (2-ethylhexanol) and carboxylic acid (isononanoic acid), which are then further oxidized by microbial action. industrialchemicals.gov.auindustrialchemicals.gov.au

Investigation of 2 Ethylhexyl Isononanoate in Advanced Material Science and Formulation Systems

Rheological Studies of 2-Ethylhexyl Isononanoate in Multicomponent Systems

The rheological properties of formulations are critical to their performance and consumer acceptance. This compound, a branched-chain ester, is recognized for its influence on the flow characteristics of multicomponent systems. knowde.com Its low viscosity and non-greasy feel make it a valuable ingredient for modifying the texture and application properties of various products. specialchem.comspecialchem.com

Viscosity Modification by this compound in Polymer Solutions

In the context of lubricants, low viscosity esters like this compound are sometimes combined with polymers to adjust the viscosity of the final product. google.com These formulations may contain a significant percentage of a polymeric viscosity modifier, which serves to enhance viscosity at high temperatures without a substantial increase at low temperatures. google.com

Table 1: Effect of this compound on Formulation Viscosity

| Formulation Type | Effect of this compound | Reference |

| General Emulsions | Can create lower viscosity emulsions compared to medium-chain triglycerides. tiiips.com | tiiips.com |

| Hair Conditioners, Creams | Can be used to increase viscosity. knowde.com | knowde.com |

| Systems with Heavier Oils | Reduces tackiness and overall viscosity. hallstarbeauty.comulprospector.com | hallstarbeauty.comulprospector.com |

| Lubricant Compositions | Used with polymers to adjust viscosity. google.com | google.com |

Thixotropic and Pseudoplastic Behavior in this compound Containing Formulations

Cosmetic and other topical formulations often exhibit non-Newtonian flow behaviors, such as pseudoplasticity and thixotropy, which are desirable for ease of application. google.comscielo.br Pseudoplastic, or shear-thinning, behavior is characterized by a decrease in viscosity as shear stress increases, which is beneficial for products that need to spread easily. scielo.brresearchgate.net Thixotropy is a time-dependent shear thinning, where the viscosity recovers gradually after the shear stress is removed. davidpublisher.commdpi.com

Interfacial and Surface Chemistry of this compound

The performance of this compound in formulations is also heavily dependent on its behavior at interfaces. Its ability to reduce surface tension, aid in emulsification, and influence wetting are key functionalities.

Surface Tension Reduction by this compound

Emulsification and Stabilization Mechanisms Involving this compound

The stability of an emulsion is influenced by the formation of a protective layer around the dispersed droplets. dsm.com this compound, as part of the oil phase, can be encapsulated within these structures. In some systems, the stability of emulsions is enhanced by the irreversible attachment of particles at the oil-water interface. google.com The choice of oil, such as this compound, can impact the stability of these particle-stabilized emulsions. google.com For example, stable oil-in-water emulsions have been successfully formed with various synthetic oils, including isononyl isononanoate, a close chemical relative. google.com The mechanism of stabilization can also involve the formation of liquid crystalline structures by the emulsifiers, creating a network that entraps the oil droplets. dsm.com

Wetting Behavior of this compound on Solid Substrates

The wetting behavior of a liquid on a solid surface is determined by the contact angle, where a smaller angle indicates better spreadability. google.com While specific contact angle data for this compound on various substrates is not detailed in the provided search results, the wetting properties of similar organic liquids and formulations have been studied. The contact angle of organic liquids on polymer surfaces can be time-dependent and is influenced by the liquid's surface tension and viscosity. kpi.ua

In the context of cosmetic and personal care products, the ability of a formulation to wet the skin is crucial for even application and efficacy. The spreadability of oils is an important factor, and contact angle measurements are used to quantify this property. google.com For instance, a study on sunscreen formulations measured the contact angles of various oils to assess their spreading characteristics. google.com The wetting of low-energy surfaces like polytetrafluoroethylene (PTFE) by aqueous surfactant solutions has also been investigated, demonstrating that the addition of surfactants significantly reduces the contact angle. core.ac.ukacs.org Although direct data is lacking, the common use of this compound in topical products suggests it contributes favorably to the wetting and spreading of these formulations on the skin. specialchem.comspecialchem.com

Solubilization and Solvent Properties of this compound in Chemical Systems

This compound is recognized for its excellent solubilizing properties, making it a valuable solvent in a variety of complex chemical systems, particularly in personal care and cosmetic formulations. upichem.comspecialchem.com Its capacity to dissolve active ingredients and other formulation components is critical to the efficacy and aesthetic qualities of the final product. upichem.comspecialchem.com As a solvent, it is particularly effective for dispersing active ingredients in makeup and sunscreen formulations, which improves stability and provides a smooth finish. specialchem.comspecialchem.com

Dissolution Kinetics of Active Components in this compound

Research has demonstrated the superior ability of this compound to solubilize certain active ingredients compared to other esters. In a study examining the permeation of the non-steroidal anti-inflammatory drug indomethacin (B1671933) from various ester suspensions, the highest solubility and permeation were observed with this compound. cir-safety.org The permeation rate of ketoprofen (B1673614) from an alkyl ester suspension was also found to be proportional to its solubility in the suspension. cir-safety.org

The branched structure of this compound influences its solvent capabilities. A study comparing the solubility of common UV filters in 2-ethylhexyl pelargonate (a linear ester) and this compound (a branched ester) found significant differences, highlighting the effect of molecular architecture on solubilization. researchgate.net For instance, the solubility of the UV filter Ethylhexyl Triazone (EHT) was markedly higher in the branched this compound. researchgate.net

Table 1: Solubility of UV Filters in Different Esters (w/v%)

This table compares the solubility of three different UV filters in a linear ester (Ethylhexyl Pelargonate) versus a branched ester (Ethylhexyl Isononanoate), based on research findings.

| UV Filter | Ethylhexyl Pelargonate (Linear) | Ethylhexyl Isononanoate (Branched) |

|---|---|---|

| Avobenzone (BMDBM) | 14.6 | 15.8 |

| Bemotrizinol (BEMT) | 15.1 | 17.9 |

| Ethylhexyl Triazone (EHT) | 1.4 | 4.1 |

Data sourced from solubility studies. researchgate.net

Phase Behavior Studies of this compound with Other Lipids and Solvents

Phase diagrams are essential tools for understanding the phase behavior of mixtures, plotting phase change temperatures against the molar fraction of the components to show the different phase transitions. nih.gov Such studies are crucial for ensuring the stability of liquid formulations, as they determine the miscibility and potential for phase separation of the components. The polarity of an emollient is a key factor in the stabilization of water-in-oil (W/O) formulations. acme-hardesty.com this compound is characterized as an ester of medium polarity. acme-hardesty.com

The phase behavior of this compound with other lipids (like triglycerides, fatty alcohols) and solvents (like silicones, hydrocarbons) dictates its utility in multicomponent formulations. Its branched chemical structure and medium polarity influence its miscibility. acme-hardesty.comaston-chemicals.com While specific, detailed phase diagrams for binary or ternary mixtures involving this compound are not extensively published in readily available literature, the principles of fatty acid ester phase behavior are well-established. nih.govresearchgate.net These studies typically involve techniques like Differential Scanning Calorimetry (DSC) to determine solid-liquid equilibrium and identify transitions such as eutectic and peritectic points. nih.gov Understanding this behavior is critical for preventing issues like crystallization or separation in a finished product, ensuring long-term stability.

Stability and Degradation of this compound within Complex Formulations (Chemical Stability)

The chemical stability of an ingredient like this compound is fundamental to the shelf-life and efficacy of a formulation. upichem.com The primary degradation pathways for esters are typically oxidation and hydrolysis.

Oxidative Stability Research of this compound in Formulations

Oxidative stability refers to an oil or ester's resistance to degradation upon exposure to oxygen. Lipid oxidation proceeds through initiation, propagation, and termination phases, often catalyzed by factors like heat, light, and the presence of metal ions. nih.gov This process can lead to rancidity and the breakdown of the formulation.

The inherent structure of this compound, which is the ester of 2-ethylhexanol and isononanoic acid, contributes to its oxidative stability. specialchem.com Isononanoic acid is a saturated, branched-chain fatty acid. Esters derived from saturated fatty acids are significantly more resistant to oxidation than those derived from unsaturated fatty acids (such as oleic acid), which contain double bonds that are susceptible to oxidative attack. dataintelo.comresearchgate.net Studies on related compounds, such as estolides, confirm that those produced from saturated feedstocks exhibit superior oxidative performance. researchgate.netresearchgate.net Research into the oxidative stability of formulations containing this ester would typically involve accelerated aging tests where changes in peroxide value (PV) and the formation of secondary oxidation products are monitored over time. dtu.dk

Hydrolytic Stability of this compound within Specific Matrices

Hydrolytic stability is the resistance of an ester to break down into its constituent alcohol and carboxylic acid in the presence of water. aston-chemicals.com This reaction, known as hydrolysis, can be catalyzed by acidic or basic conditions and becomes a significant concern at pH levels below 5 or above 10. aston-chemicals.com Upon hydrolysis, this compound would degrade into 2-ethylhexanol and isononanoic acid. industrialchemicals.gov.au

Two key structural features of an ester influence its hydrolytic stability: electronic properties (polarity) and steric properties (molecular branching). aston-chemicals.com

Polarity: Higher polarity makes an ester more hydrophilic, increasing interaction with water and thus its susceptibility to hydrolysis. aston-chemicals.com

Steric Hindrance: A high degree of branching in the molecular structure, particularly near the ester linkage, creates physical barriers (steric hindrance) that impede the approach of water molecules, thereby slowing the rate of hydrolysis. aston-chemicals.com

As a branched-chain ester, this compound possesses inherent structural features that enhance its hydrolytic stability compared to linear esters of a similar molecular weight. aston-chemicals.com This makes it a preferred choice for formulations across a wider pH range where hydrolytic degradation could otherwise compromise product integrity.

Spectroscopic Probing of this compound Interactions at Molecular Level

Spectroscopic techniques are powerful, non-destructive tools used to investigate the molecular structure and intermolecular interactions within complex systems. rsc.org Methods such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide detailed information at the molecular level. mdpi.comikm.org.my

Attenuated total reflectance (ATR)-FTIR is particularly useful for probing interactions in formulations. In studies of polymer blends plasticized with esters, a measurable shift in the position of the carbonyl (C=O) stretching band (ν(C=O)) of the ester is indicative of an interaction between the plasticizer and the polymer matrix. mdpi.com For this compound in a formulation, a similar shift would signify hydrogen bonding or other dipole-dipole interactions with other polar components.

NMR spectroscopy (both ¹H and ¹³C) can detect changes in the chemical environment of the atoms within the this compound molecule. mdpi.com Interactions with other formulation ingredients would cause shifts in the resonance signals of the protons and carbons near the interaction site, providing precise information on which parts of the molecule are involved.

Furthermore, a combination of spectroscopic methods can be used to understand the effect of an ester on other molecules in a system. For example, studies on the interaction of di-(2-ethylhexyl) phthalate (B1215562) (DEHP) with human serum albumin (HSA) used fluorescence, UV-vis, FTIR, and circular dichroism (CD) spectroscopy. nih.gov The results revealed that the binding of DEHP induced conformational changes in the secondary structure of the protein, demonstrating how these techniques can elucidate the molecular-level consequences of ester interactions. nih.gov

Table 2: Spectroscopic Techniques for Analyzing Molecular Interactions

This table outlines key spectroscopic methods and the specific insights they provide into the molecular interactions of this compound within a formulation.

| Technique | Information Provided | Example Application |

|---|---|---|

| ATR-FTIR Spectroscopy | Detects changes in vibrational frequencies of functional groups, especially the ester carbonyl (C=O) group. | A shift in the C=O stretching band indicates hydrogen bonding or other interactions with polymers, surfactants, or active ingredients. mdpi.com |

| ¹H and ¹³C NMR Spectroscopy | Measures shifts in the chemical environment of specific atoms (protons and carbons) in the ester molecule. | Identifies which parts of the this compound molecule are involved in interactions with other components. mdpi.comikm.org.my |

| Fluorescence & CD Spectroscopy | Probes changes in the tertiary and secondary structure of proteins or other fluorescent molecules in the presence of the ester. | Reveals if the ester induces conformational changes in biologically active molecules within the formulation. nih.gov |

Computational and Theoretical Investigations of 2 Ethylhexyl Isononanoate

Molecular Dynamics Simulations of 2-Ethylhexyl Isononanoate Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions, offering insights that are often difficult to obtain through experimental means alone. mdpi.comnih.gov

This compound is a flexible molecule characterized by its branched 2-ethylhexyl alcohol moiety and its isononanoate acid chain. The numerous single bonds within its structure allow for a vast number of possible spatial arrangements, or conformations. MD simulations can be employed to explore the conformational landscape of this molecule in various environments, such as in a vacuum, in a non-polar solvent (simulating an oil phase), or at an oil-water interface, which is relevant for emulsion-based cosmetic products.

The simulations would track the torsional or dihedral angles along the carbon backbone of both the alkyl chains. The results would likely show that in a non-polar, bulk environment, the alkyl chains of this compound adopt a range of extended and folded conformations to maximize favorable van der Waals interactions with surrounding solvent molecules. At an interface, the molecule would orient itself with its polar ester group towards the aqueous phase and its non-polar alkyl chains towards the oil phase. The flexibility and conformational freedom of the branched chains contribute to the compound's emollient properties, such as its ability to spread easily and provide a non-greasy feel on the skin. aps.org

Table 1: Conceptual Torsional Angle Analysis from MD Simulations This table illustrates the type of data that would be generated from an MD simulation to analyze the conformational preferences of the key dihedral angles in this compound in different environments.

| Dihedral Angle | Description | Predominant Conformation (in Non-Polar Solvent) | Predominant Conformation (at Oil-Water Interface) |

|---|---|---|---|

| O=C-O-CH₂ | Ester Linkage | s-trans (anti-periplanar) | s-trans (anti-periplanar) |

| C-O-CH₂-CH | Alcohol Backbone | gauche / anti | Oriented toward oil phase |

| CH-CH₂-CH(CH₂)CH₃ | Ethyl Branch Point | gauche / anti | Extended into oil phase |

| O=C-CH₂-CH | Acid Backbone | gauche / anti | Oriented toward oil phase |

The interaction between an emollient and the surrounding molecules (the solvent or skin lipids) dictates many of its functional properties. MD simulations calculate the interaction potential energy between molecules, which is typically divided into two main components: electrostatic interactions (Coulombic) and van der Waals interactions (often modeled by a Lennard-Jones potential). nih.govresearchgate.net

For this compound, simulations would reveal:

In Non-Polar Solvents (e.g., other oils): The primary interactions would be of the van der Waals type between the alkyl chains of the ester and the solvent molecules. These dispersive forces are responsible for the solubility and miscibility of the emollient in the oil phase of a cosmetic formulation.

By quantifying these interaction energies, MD simulations can help predict the behavior of this compound in complex mixtures, aiding in the rational design of cosmetic formulations. nih.gov

Table 2: Conceptual Interaction Energy Contributions Calculated by MD Simulations This table presents a hypothetical breakdown of the average non-bonded interaction energies between a single this compound molecule and its surrounding solvent environment, as would be calculated from MD simulations.

| Solvent Environment | Interaction Type | Calculated Average Energy (Conceptual, kJ/mol) | Primary Interacting Moiety |

|---|---|---|---|

| Non-Polar (e.g., Dodecane) | Lennard-Jones (van der Waals) | -45.0 | Entire Molecule (Alkyl Chains) |

| Coulombic (Electrostatic) | -2.5 | Ester Group | |

| Polar (e.g., Water) | Lennard-Jones (van der Waals) | -10.0 | Alkyl Chains |

| Coulombic (Electrostatic) | -15.0 | Ester Group |

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can provide deep insights into molecular geometry, reactivity, and spectroscopic properties with high accuracy. researchgate.netacs.org

DFT calculations can map the electronic landscape of this compound to predict its chemical reactivity. Key parameters derived from these calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. For this ester, the MEP would show a region of high negative potential (red) around the carbonyl oxygen, indicating a nucleophilic site prone to interaction with positive charges. Conversely, the carbonyl carbon would exhibit a positive potential (blue), marking it as an electrophilic site susceptible to nucleophilic attack, such as in hydrolysis reactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. ingentaconnect.com For this compound, the HOMO is expected to be localized around the ester oxygen atoms, while the LUMO would be centered on the C=O pi-antibonding orbital.

Table 3: Conceptual DFT-Calculated Reactivity Descriptors for this compound This table illustrates key electronic properties that would be calculated using DFT to assess the reactivity and stability of the molecule.